molecular formula C22H19N3O3 B10950807 N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

Cat. No.: B10950807
M. Wt: 373.4 g/mol
InChI Key: SYGLGOVSSUAHRP-UHFFFAOYSA-N
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Description

N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

Industrial production of benzamides, including N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as:

Uniqueness

N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C22H19N3O3/c1-28-17-9-7-14(8-10-17)16-11-19-18(20(26)12-16)13-23-22(24-19)25-21(27)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27)

InChI Key

SYGLGOVSSUAHRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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